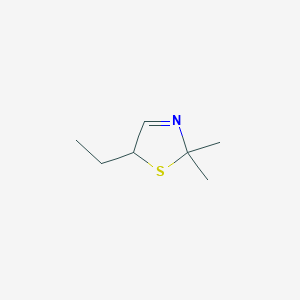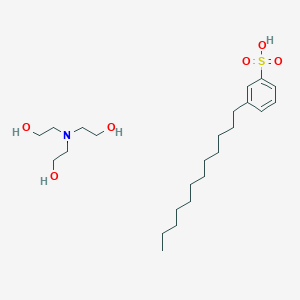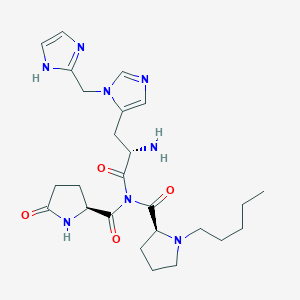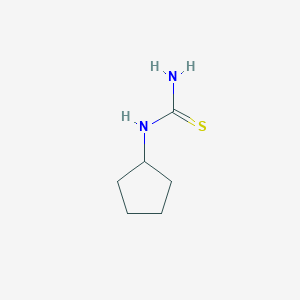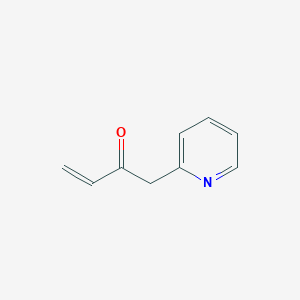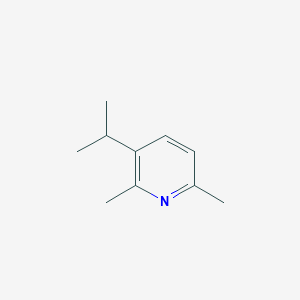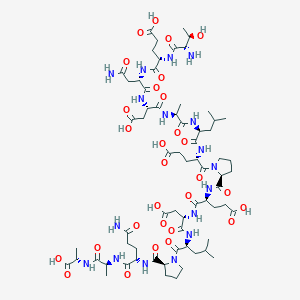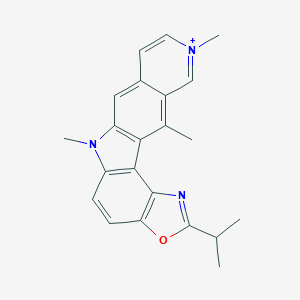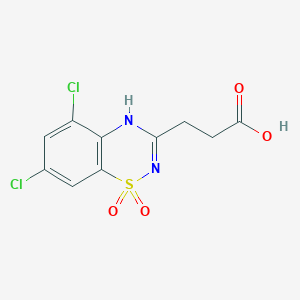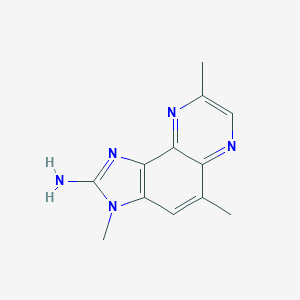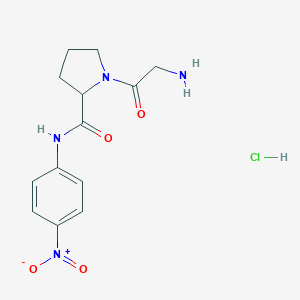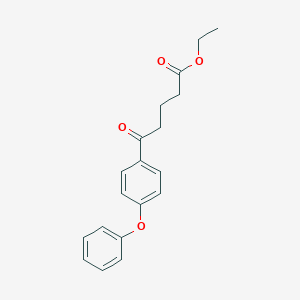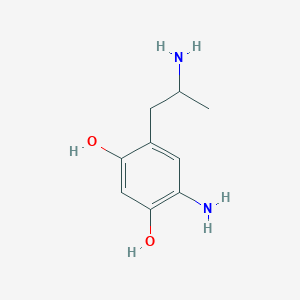
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine, commonly known as 5-amino-2-hydroxytryptamine (5-AHT), is a monoamine neurotransmitter that plays a crucial role in the regulation of various physiological and behavioral functions. It is a derivative of tryptamine and is structurally similar to serotonin. 5-AHT is synthesized in the pineal gland, enterochromaffin cells of the gastrointestinal tract, and brainstem neurons. It is involved in the regulation of mood, appetite, sleep, and pain perception.
Mechanism Of Action
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine exerts its effects by binding to specific receptors, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT3. These receptors are present in various regions of the brain and gastrointestinal tract. The activation of these receptors leads to the modulation of various physiological and behavioral functions, including mood, appetite, sleep, and pain perception.
Biochemical And Physiological Effects
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine has various biochemical and physiological effects on the body. It regulates the release of various hormones, including melatonin, cortisol, and prolactin. It also regulates the activity of the autonomic nervous system, including the sympathetic and parasympathetic systems. 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine is involved in the regulation of gastrointestinal motility and secretion. It also regulates the tone of smooth muscles in the blood vessels and bronchi.
Advantages And Limitations For Lab Experiments
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine has several advantages for lab experiments. It is a stable and readily available compound that can be used to study the role of monoamine neurotransmitters in various physiological and pathological conditions. However, the use of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine in lab experiments has some limitations. It is a highly reactive compound that can undergo rapid metabolism and degradation in vivo. The effects of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine can also vary depending on the dose and route of administration.
Future Directions
There are several future directions for the study of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine. One area of research is the development of new drugs that target specific 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine receptors for the treatment of various disorders, including depression, anxiety, and irritable bowel syndrome. Another area of research is the study of the role of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine in the regulation of circadian rhythms and sleep. The development of new techniques for the measurement of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine in vivo is also an area of future research.
Synthesis Methods
The synthesis of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine involves the decarboxylation of 5-hydroxytryptophan (5-HTP), which is an intermediate in the biosynthesis of serotonin. 5-HTP is converted to 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine by the action of aromatic L-amino acid decarboxylase (AADC) enzyme. AADC is present in the pineal gland, brain, and gastrointestinal tract. The synthesis of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine is regulated by various factors, including light exposure, food intake, and stress.
Scientific Research Applications
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine is widely used in scientific research to study the role of monoamine neurotransmitters in various physiological and pathological conditions. It is used as a marker for serotoninergic neurons in the brain and gastrointestinal tract. 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine is also used to study the regulation of circadian rhythms, sleep, and mood. It is used in the diagnosis and treatment of various disorders, including depression, anxiety, and irritable bowel syndrome.
properties
CAS RN |
106868-44-4 |
|---|---|
Product Name |
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine |
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-amino-6-(2-aminopropyl)benzene-1,3-diol |
InChI |
InChI=1S/C9H14N2O2/c1-5(10)2-6-3-7(11)9(13)4-8(6)12/h3-5,12-13H,2,10-11H2,1H3 |
InChI Key |
PSMUOMKJPAJKEZ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=C(C=C1O)O)N)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1O)O)N)N |
synonyms |
5-ADMP 5-amino-2,4-dihydroxy-alpha-methylphenylethylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



